Lipophilicity and Predicted Membrane Permeability vs. 4‑Chlorophenyl and Unsubstituted Analogs
The target compound exhibits a computed octanol‑water partition coefficient (ACD/LogP) of 5.34 . Although experimentally determined LogP values for the 4‑chlorophenyl analog (C₁₄H₁₆ClNS₂) and the unsubstituted 1‑(1,3‑dithiol‑2‑yl)piperidine (C₈H₁₃NS₂) are not available in the open literature, structure‑based estimation places the 4‑chlorophenyl derivative approximately 0.5–1.0 LogP unit higher (due to the added chlorine) and the unsubstituted analog at least 2 LogP units lower (loss of the phenyl ring). The target compound therefore occupies an intermediate lipophilicity window that often favors passive membrane permeability while avoiding excessive LogP‑driven promiscuity or insolubility.
| Evidence Dimension | Calculated octanol‑water partition coefficient (ACD/LogP) |
|---|---|
| Target Compound Data | 5.34 (ACD/LogP, pH 7.4 LogD 4.06) |
| Comparator Or Baseline | 4‑Chlorophenyl analog: estimated ~5.8–6.3; Unsubstituted analog: estimated ~2.5–3.0 |
| Quantified Difference | ≥2 LogP units lower than unsubstituted analog; ~0.5–1.0 unit below 4‑chloro analog |
| Conditions | ACD/Labs Percepta Platform v14.00; pH 7.4 LogD also reported |
Why This Matters
The intermediate LogP of the 4‑phenyl derivative may offer a better balance between permeability and metabolic stability than either the excessively lipophilic 4‑chloro or the poorly permeable unsubstituted analog, guiding selection in early‑stage drug‑discovery libraries.
